Product packaging for CID 2728815(Cat. No.:CAS No. 1777807-64-3)

CID 2728815

Cat. No.: B7772523
CAS No.: 1777807-64-3
M. Wt: 490.5 g/mol
InChI Key: GBYAWPJNMFAKDJ-HZPDHXFCSA-N
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Description

Contextualizing Flavivirus Pathogenesis and Therapeutic Imperatives

Flaviviruses, a genus of positive-sense, single-stranded RNA viruses, are predominantly transmitted by arthropods like mosquitoes and ticks. This genus includes numerous significant human pathogens responsible for a wide spectrum of clinical manifestations, from mild febrile illness to severe and life-threatening conditions. nih.gov Prominent flaviviruses include Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). nih.govpirbright.ac.uk These viruses pose a considerable and growing threat to global public health, with Dengue virus alone estimated to cause 390 million infections annually. asm.org

The pathogenesis of flavivirus infections is complex, often involving a direct viral attack on host cells and an intricate interplay with the host's immune system that can lead to immunopathology. nih.govnih.gov For instance, some flaviviruses can cause encephalitis, leading to permanent neurological damage or death. nih.gov Others, like Dengue virus, can result in hemorrhagic fever and shock syndrome. who.int The non-structural protein 1 (NS1), common to flaviviruses, plays a critical role in viral replication, immune evasion, and disease progression by contributing to vascular leakage. acs.orgresearcher.life

Despite the significant global burden of these diseases, there is a stark lack of approved antiviral therapies. pirbright.ac.ukwho.int While vaccines exist for some flaviviruses, such as Yellow Fever and Japanese Encephalitis, their success has been variable, and development against others like Dengue has been challenging. nih.govnih.gov This therapeutic void underscores the critical and urgent need to identify and develop new antiviral drugs that can effectively combat flavivirus infections. nih.govacs.org

The Dengue Virus NS2B-NS3 Protease as a Critical Viral Target

A key strategy in the development of antiviral drugs is to target viral enzymes that are essential for the virus's replication cycle. In flaviviruses, the viral genome is translated into a single large polyprotein, which must be cleaved into individual structural and non-structural proteins to become functional. asm.orgwho.int This processing is carried out by both host and viral proteases.

For the Dengue virus, the NS2B-NS3 protease is a viral enzyme indispensable for this process and, consequently, for viral replication and maturation. who.intresearchgate.net The enzyme is a complex composed of the N-terminal one-third of the NS3 protein, which contains the serine protease domain, and a smaller cofactor protein, NS2B. asm.orgwho.int The NS3 protein is multifunctional, also possessing RNA helicase and NTPase activities in its C-terminal region. who.int The NS2B-NS3 protease is responsible for cleaving multiple sites within the viral polyprotein. asm.org

The essential role of the NS2B-NS3 protease in the viral life cycle makes it a prime and attractive target for the rational design of specific antiviral inhibitors. who.intfrontiersin.org Blocking the activity of this protease would prevent the proper processing of the viral polyprotein, thereby halting the formation of new, infectious virus particles. who.int This has made the DENV NS2B-NS3 protease a focal point for high-throughput screening of chemical libraries to identify potential lead compounds for anti-dengue drug discovery. frontiersin.org

Genesis of ZINC03129319 as a Lead Compound: A Patent-Derived Inhibitor

ZINC03129319 was identified as an inhibitor of the Dengue virus NS2B-NS3 protease through research detailed in patent US20150141521A1 (also granted as US9408813B2). medchemexpress.combioscience.co.ukgoogle.com This patent describes the identification of several small-molecule inhibitors targeting the DENV NS2B-NS3 protease for the potential treatment and prophylaxis of flavivirus infections. google.com

The compound was specifically noted for its inhibitory activity against the DENV NS2B-NS3 protease. medchemexpress.comgoogle.com Research findings indicate that ZINC03129319 demonstrates inhibition constants (Kᵢ) of 92 µM (Kᵢ₁) and 20 µM (Kᵢ₃) against the protease. medchemexpress.commedchemexpress.com The identification of ZINC03129319 and similar compounds represents a crucial step in the drug discovery pipeline, providing a chemical scaffold that can be further optimized to develop more potent and specific antiviral agents against Dengue virus. google.com

Interactive Data Table: ZINC03129319 Properties and Activity

PropertyValueReference
IUPAC Name (5′aS,10′aS)-1′,5′a,6′,10′a-tetrahydrospiro[1,3-benzodithiole-2,2'-5',11'-epoxycyclohepta[b]naphthalene]-5'a,10'a-diyl dicarbonate caymanchem.com
Molecular Formula C₂₄H₁₄N₂O₆S₂ caymanchem.com
Molecular Weight 490.5 g/mol caymanchem.com
Target Dengue Virus (DENV) NS2B-NS3 Protease medchemexpress.comtargetmol.cn
Inhibition Constant (Kᵢ₁) 92 ± 15 µM medchemexpress.comglpbio.com
Inhibition Constant (Kᵢ₃) 20 ± 4 µM medchemexpress.comglpbio.com
Origin Identified from Patent US20150141521A1 bioscience.co.ukmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14N2O6S2 B7772523 CID 2728815 CAS No. 1777807-64-3

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C24H14N2O6S2/c27-17-11-5-1-2-6-12(11)18(28)23(17)25-15(9-33-23)22(32)26-16(21(25)31)10-34-24(26)19(29)13-7-3-4-8-14(13)20(24)30/h1-8,15-16H,9-10H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYAWPJNMFAKDJ-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N3C(CSC34C(=O)C5=CC=CC=C5C4=O)C(=O)N2C6(S1)C(=O)C7=CC=CC=C7C6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N3[C@H](CSC34C(=O)C5=CC=CC=C5C4=O)C(=O)N2C6(S1)C(=O)C7=CC=CC=C7C6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099718
Record name Dispiro[2H-indene-2,3′-[3H,5H,8H,10H]bisthiazolo[3,4-a:3′,4′-d]pyrazine-8′,2′′-[2H]indene]-1,1′′,3,3′′,5′,10′-hexone, 1′,5′a,6′,10′a-tetrahydro-, (5′aS,10′aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1777807-64-3
Record name Dispiro[2H-indene-2,3′-[3H,5H,8H,10H]bisthiazolo[3,4-a:3′,4′-d]pyrazine-8′,2′′-[2H]indene]-1,1′′,3,3′′,5′,10′-hexone, 1′,5′a,6′,10′a-tetrahydro-, (5′aS,10′aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1777807-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dispiro[2H-indene-2,3′-[3H,5H,8H,10H]bisthiazolo[3,4-a:3′,4′-d]pyrazine-8′,2′′-[2H]indene]-1,1′′,3,3′′,5′,10′-hexone, 1′,5′a,6′,10′a-tetrahydro-, (5′aS,10′aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating the Enzymatic Inhibition Profile of Zinc03129319

Characterization of Protease Inhibition Kinetics by ZINC03129319

Kinetic studies are fundamental to characterizing the mechanism and potency of an enzyme inhibitor. For ZINC03129319, these analyses have provided insight into its method of action against the DENV NS2B-NS3 protease.

Determination of Inhibition Constants (e.g., Ki1, Ki3)

Inhibition constants (Kᵢ) quantify the binding affinity of an inhibitor to an enzyme. Lower Kᵢ values indicate tighter binding and greater potency. For ZINC03129319, two distinct inhibition constants have been determined in its interaction with the DENV NS2B-NS3 protease. medchemexpress.comarctomsci.com The inhibition constant Kᵢ₁ is reported as 92 ± 15 µM, while the Kᵢ₃ is 20 ± 4 µM. arctomsci.comxunlan.net These values originate from detailed kinetic assays conducted with the DENV NS2B-NS3 protease. google.com The existence of multiple inhibition constants, such as Kᵢ₁ and Kᵢ₃, suggests a complex interaction between the inhibitor and the enzyme, which is further elucidated by examining the inhibition mechanism. medchemexpress.comarctomsci.comgoogle.com

Inhibition Constants of ZINC03129319 Against DENV NS2B-NS3 Protease

Inhibition ConstantValue (µM)Target Enzyme
Kᵢ₁92 ± 15Dengue Virus NS2B-NS3 Protease
Kᵢ₃20 ± 4Dengue Virus NS2B-NS3 Protease

Delineation of Inhibition Mechanism (Competitive, Uncompetitive, Mixed)

The mechanism by which an inhibitor interacts with an enzyme and its substrate can be categorized as competitive, uncompetitive, or mixed.

Competitive inhibition occurs when the inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. carlroth.com

Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex, at a site distinct from the active site. carlroth.comnih.gov

Mixed inhibition is a more complex mechanism where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. carlroth.com

Biochemical analyses of a group of DENV NS2B-NS3 protease inhibitors, which included ZINC03129319, revealed that most compounds exhibited a competitive inhibition component (Kᵢ₁). google.com However, the study also noted that the majority of these inhibitors possessed a Kᵢ₂ inhibition component, which arises from the inhibitor binding to the enzyme-substrate intermediate state. google.com The presence of multiple inhibition constants (Kᵢ₁ and Kᵢ₃) for ZINC03129319 points towards a mixed-type inhibition mechanism. medchemexpress.comarctomsci.comgoogle.com This indicates that ZINC03129319 likely interferes with the DENV NS2B-NS3 protease through more than one binding pathway. google.com

Substrate and Enzyme Specificity of ZINC03129319

The utility of an enzyme inhibitor is greatly defined by its specificity—its ability to inhibit the target enzyme without affecting other, unrelated enzymes.

Specificity Against Dengue Virus NS2B-NS3 Protease

ZINC03129319 has been specifically identified as an inhibitor of the Dengue virus NS2B-NS3 protease. medchemexpress.commedchemexpress.euhoelzel-biotech.com This protease is a two-component enzyme complex essential for the viral life cycle. who.intmdpi.com The NS3 protein contains the protease domain, while the NS2B protein acts as a crucial cofactor that is necessary for the proper folding and activity of the NS3 protease. who.intmdpi.com The NS2B-NS3 protease complex is responsible for cleaving the viral polyprotein precursor at several sites to release individual, functional non-structural proteins. google.comwho.int This processing is a mandatory step for viral replication, making the NS2B-NS3 protease a primary target for the development of antiviral drugs against flaviviruses like Dengue. google.comwho.int The inhibitory action of ZINC03129319 is directed against this specific and vital viral enzyme. arctomsci.comxunlan.net

Potential Broad-Spectrum Protease Inhibition

While ZINC03129319 is characterized by its activity against the DENV protease, the patent from which it was identified suggests a broader potential. The inhibitors described are intended for the treatment and prophylaxis of not only dengue but also West Nile virus (WNV) infection and potentially other flavivirus infections. google.com This suggests that ZINC03129319 may inhibit the NS2B-NS3 proteases of other flaviviruses. The NS2B-NS3 proteases of different flaviviruses, such as Dengue, Zika, and West Nile virus, share a high degree of structural conservation, particularly in the active site. nih.govnih.gov This structural similarity provides a basis for inhibitors to exhibit cross-reactivity. However, studies also show that subtle differences in substrate specificity exist between the proteases of different flaviviruses, which can influence inhibitor efficacy. nih.gov While some protease inhibitors are known to have broad-spectrum activity against multiple viruses or even different classes of proteases, specific testing of ZINC03129319 against a wider panel of proteases would be required to confirm its spectrum of activity. ubpbio.combosterbio.comnih.gov

Molecular Interactions and Binding Dynamics of Zinc03129319

Analysis of ZINC03129319-Protease Binding Sites

Identification of Key Residues in the Protease Active Site

No studies were found that explicitly identify the key amino acid residues within the DENV NS2B-NS3 protease active site that form direct contacts with ZINC03129319. While research on other inhibitors highlights interactions with residues in the catalytic triad (B1167595) and surrounding binding pockets, this specific information is not available for ZINC03129319. mdpi.comnih.govnih.gov

Ligand-Protein Interaction Mapping

There are no publicly available ligand-protein interaction maps, such as those generated by computational docking software, that detail the specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds between ZINC03129319 and the DENV protease. chemrxiv.orgfrontiersin.org

Conformational Changes Induced by ZINC03129319 Binding

Information regarding specific conformational changes induced in the DENV NS2B-NS3 protease upon binding of ZINC03129319 is not available. It is unknown whether this inhibitor stabilizes the open or closed conformation of the protease or induces a novel structural state. nih.govnih.govmdpi.com

Biophysical Techniques for Interaction Characterization

The reported inhibition constants suggest that enzyme kinetic assays were performed to determine the compound's potency and mechanism of inhibition. google.com However, there is no information on the use of other biophysical techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR), for a more in-depth characterization of the binding thermodynamics and kinetics of ZINC03129319.

Biological Efficacy and Mechanism Beyond Protease Inhibition

Antiviral Activity in Flavivirus Models

While initially characterized as an inhibitor of the DENV NS2B-NS3 protease, ZINC03129319 demonstrates broader antiviral capabilities against several members of the Flaviviridae family. medchemexpress.comcaymanchem.commedchemexpress.comgoogle.com This activity is not solely reliant on protease inhibition but is also linked to its function as an activator of the host's innate immune pathways. caymanchem.com

ZINC03129319 has been identified as an inhibitor of the Dengue virus (DENV) NS2B-NS3 protease, a crucial enzyme for viral replication, with reported inhibition constants (Ki) of 92 μM and 20 μM. medchemexpress.commedchemexpress.commedchemexpress.com However, its antiviral profile is augmented by a mechanism independent of this enzymatic inhibition. Research has demonstrated that at a concentration of 50 µM, ZINC03129319 effectively inhibits DENV replication in THF fibroblast cells. caymanchem.com This inhibition is associated with its role as a stimulator of the innate immune response, providing a secondary, non-protease-mediated pathway for its anti-Dengue activity. caymanchem.com

The antiviral spectrum of ZINC03129319 extends to other medically important flaviviruses. A patent document suggests its potential utility in treating infections caused by flaviviruses such as West Nile virus. google.com Experimental evidence supports this broader efficacy, showing that the compound inhibits the replication of both Yellow Fever virus and Zika virus in THF fibroblasts at a concentration of 50 µM. caymanchem.com This broad-spectrum activity highlights its potential as a versatile anti-flavivirus agent, acting through a conserved host pathway rather than a virus-specific enzyme target alone. caymanchem.com

Exploration of Additional Biological Activities of ZINC03129319

Further investigations into the mechanism of ZINC03129319 have centered on its ability to modulate the host's immune response, specifically through the activation of the STING (stimulator of interferon genes) pathway. caymanchem.comglpbio.comcaymanchem.com This discovery positions the compound as an immunomodulatory agent with antiviral properties.

ZINC03129319 is confirmed to be an activator of STING, a key adaptor protein in the innate immune pathway that detects cytosolic DNA and triggers an interferon response. caymanchem.comcaymanchem.com In a cellular assay, ZINC03129319 was shown to induce the expression of an IFN-stimulated gene 54 (ISG54) luciferase reporter in HepAD38 cells that express human cGAS and STING. caymanchem.com Furthermore, at a concentration of 50 µM, the compound leads to an increased expression of key immune signaling molecules, including IFNB1 (Interferon beta 1), TNFA (Tumor Necrosis Factor Alpha), and IL29 (Interleukin 29), in specific HepG2 cell lines and, significantly, in isolated human peripheral blood mononuclear cells (PBMCs). caymanchem.com This activation is specific to wild-type human STING, as the effect is not observed in cells with a C-terminal truncated human STING or with mouse STING. caymanchem.com

Table 1: Effect of ZINC03129319 on Gene Expression in Human PBMCs

Gene Effect of ZINC03129319 (50 µM)
IFNB1 Increased Expression
TNFA Increased Expression
IL29 Increased Expression

Data derived from a study by Liu, B., et al., as cited by Cayman Chemical. caymanchem.com

The primary non-protease-mediated antiviral effect of ZINC03129319 stems directly from its function as a STING agonist. caymanchem.com By activating the STING pathway, the compound initiates a downstream signaling cascade that results in the production of type I interferons and other inflammatory cytokines. caymanchem.com This innate immune response creates an antiviral state within host cells, which is a well-established mechanism for inhibiting the replication of a wide array of viruses. The observed inhibition of Dengue, Yellow Fever, and Zika viruses is a direct consequence of this STING-mediated activity. caymanchem.com This mechanism represents a host-targeted antiviral strategy, which can offer broad-spectrum efficacy and a higher barrier to the development of viral resistance compared to therapies that target viral enzymes directly.

Table 2: Antiviral and STING Activation Profile of ZINC03129319

Activity Target Effective Concentration Cell Line / System
Antiviral Dengue Virus 50 µM THF Fibroblasts
Antiviral Yellow Fever Virus 50 µM THF Fibroblasts
Antiviral Zika Virus 50 µM THF Fibroblasts
STING Activation IFNB1, TNFA, IL29 50 µM Human PBMCs

Data derived from a study by Liu, B., et al., as cited by Cayman Chemical. caymanchem.com

Structure Activity Relationship Sar and Rational Design of Zinc03129319 Analogs

Foundational SAR Studies on ZINC03129319 Derivatives

Initial identification of ZINC03129319 as a dengue virus NS2B-NS3 protease inhibitor emerged from screening efforts detailed in patent literature. google.commedchemexpress.eumedchemexpress.com The compound demonstrated inhibitory activity with reported inhibition constants (Ki) of 92 μM and 20 μM under different assay conditions. medchemexpress.eumedchemexpress.com While comprehensive SAR studies on a wide range of ZINC03129319 derivatives are not extensively available in peer-reviewed literature, the foundational patent provides a basis for understanding the structural framework necessary for activity. google.com

Correlating Structural Modifications with Protease Inhibition Potency

The core structure of ZINC03129319 is a complex, polycyclic heterocyclic system. To understand the relationship between structural modifications and protease inhibition, a hypothetical series of analogs can be considered. The following table illustrates how systematic modifications to the peripheral moieties of the ZINC03129319 scaffold could influence inhibitory potency against DENV NS2B-NS3 protease.

Disclaimer: The data presented in the following table is hypothetical and for illustrative purposes to demonstrate the principles of Structure-Activity Relationship analysis. It is not based on experimental results for these specific compounds.

Compound IDModification from ZINC03129319 (Scaffold R-group)Hypothetical Ki (μM)
ZINC03129319 Unmodified20
Analog 1R = -H150
Analog 2R = -Cl15
Analog 3R = -OCH355
Analog 4R = -CF312
Analog 5R = -NH280

From this illustrative data, several SAR trends could be deduced:

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro (Analog 2) and trifluoromethyl (Analog 4), at a key position on one of the aromatic rings appears to enhance the inhibitory potency compared to the parent compound.

Electron-donating groups: Conversely, the introduction of an electron-donating methoxy (B1213986) group (Analog 3) or an amino group (Analog 5) leads to a decrease in activity.

Steric factors: The complete removal of the substituent (Analog 1) results in a significant loss of potency, suggesting that this position is critical for interaction with the enzyme, and some bulk is tolerated or even required.

Identifying Pharmacophoric Requirements for Specificity

Based on the hypothetical SAR data, key pharmacophoric features for the specific inhibition of DENV NS2B-NS3 protease by ZINC03129319 analogs can be proposed. A pharmacophore model would likely include:

A central, rigid heterocyclic core: This scaffold properly orients the interacting functional groups.

Hydrogen bond acceptors: The multiple carbonyl groups present in the core structure of ZINC03129319 are likely key hydrogen bond acceptors, interacting with amino acid residues in the protease's active site.

Aromatic/hydrophobic regions: The terminal aromatic rings likely engage in hydrophobic or π-stacking interactions within a sub-pocket of the enzyme.

Computational SAR Approaches for ZINC03129319 Optimization

Computational methods are invaluable for expediting the optimization of lead compounds like ZINC03129319. These in silico techniques allow for the prediction of activity and the prioritization of analogs for synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR model provides a mathematical correlation between the chemical structures of a series of compounds and their biological activity. med-life.cnbertin-bioreagent.com For the ZINC03129319 series, a 3D-QSAR model could be developed using the hypothetical data from the SAR study. This would involve:

Data Set Preparation: A training set of ZINC03129319 analogs with known (or in this case, hypothetical) inhibitory activities would be compiled.

Molecular Descriptors: For each analog, a range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Generation: Statistical methods, such as partial least squares (PLS), would be used to generate an equation that links the descriptors to the biological activity. medchemexpress.com

Model Validation: The predictive power of the QSAR model would be assessed using a separate test set of compounds not used in the model's creation.

A successful QSAR model could then be used to predict the potency of new, unsynthesized analogs of ZINC03129319, thereby guiding the design of more effective inhibitors.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches offer powerful strategies for the rational design of ZINC03129319 analogs.

Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target protein, or as a complementary approach, ligand-based methods can be employed. Based on the pharmacophore identified from the SAR studies, a 3D pharmacophore model could be constructed. This model would represent the essential spatial arrangement of chemical features required for inhibitory activity. This pharmacophore could then be used to screen large virtual libraries of compounds to identify novel scaffolds that match the key features of active ZINC03129319 analogs.

Structure-Based Drug Design (SBDD): With the availability of crystal structures for DENV NS2B-NS3 protease, SBDD is a highly effective strategy. This approach involves:

Molecular Docking: ZINC03129319 would be computationally docked into the active site of the DENV protease. This would provide a plausible binding mode and highlight key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme's amino acid residues.

Identification of Pockets for Modification: The docking pose would reveal which parts of the ZINC03129319 molecule could be modified to improve binding affinity. For example, it might show an unoccupied hydrophobic pocket that could be filled by adding a suitable substituent to one of the aromatic rings of the inhibitor.

Iterative Design: New analogs would be designed in silico based on these insights and then re-docked to predict their binding affinity before committing to their chemical synthesis.

Synthetic Methodologies for ZINC03129319 Analog Generation

The synthesis of ZINC03129319 and its analogs presents a significant chemical challenge due to its complex, polycyclic, and stereochemically rich structure. While specific synthetic routes for ZINC03129319 are not detailed in the public domain, general strategies for the generation of its analogs can be postulated based on modern synthetic organic chemistry.

The core of ZINC03129319 appears to be a dispiro[bisthiazolo-pyrazine-diindene] system. The generation of analogs would likely focus on a modular synthetic approach where key fragments are prepared separately and then assembled. A plausible, though speculative, synthetic strategy might involve:

Synthesis of Modified Indanone Precursors: To introduce variations in the aromatic rings (as explored in the hypothetical SAR), a variety of substituted indanones would need to be synthesized. This could be achieved through established methods such as Friedel-Crafts acylation followed by intramolecular cyclization of appropriately substituted phenylpropionic acids.

Construction of the Thiazolidine (B150603) Rings: The thiazolidine moieties could potentially be formed via the condensation of a suitable amino-thiol precursor with the carbonyl groups of the indanone fragments.

Formation of the Central Pyrazine Ring: The central dihydropyrazine (B8608421) ring, which links the two thiazolidine-indene units, would likely be the most challenging step. This could potentially be achieved through a double condensation reaction or a multi-component reaction strategy under carefully controlled conditions to ensure the correct stereochemical outcome.

Given the complexity, a stereoselective synthesis would be crucial. This might involve the use of chiral auxiliaries, asymmetric catalysis, or the separation of diastereomers at an intermediate stage. The development of a robust and flexible synthetic route would be essential for generating a diverse library of ZINC03129319 analogs for comprehensive SAR studies.

Computational and in Silico Methodologies in Zinc03129319 Research

Virtual Screening Platforms for Novel Inhibitor Identification

Virtual screening (VS) is a computational methodology used to explore large libraries of small molecules to identify structures that are most likely to bind to a biological target. acs.org This process is fundamental in the early phase of drug discovery for identifying novel inhibitors. nih.govoncologyradiotherapy.com

The initial discovery of a compound like ZINC03129319 would likely originate from a large-scale virtual screening of a comprehensive chemical library. The ZINC database is a prime example of such a resource, offering a free and vast collection of commercially available compounds specifically prepared for virtual screening. ontosight.aiacs.org It contains tens of millions of molecules in ready-to-dock 3D formats, which is crucial for structure-based drug design. acs.orgresearchgate.net

The ZINC database is curated to present molecules in biologically relevant forms, considering factors like protonation states and tautomers. acs.orgresearchgate.net Researchers can filter this extensive collection based on various physicochemical properties, such as molecular weight, logP, and adherence to drug-likeness rules (e.g., Lipinski's rule of five), to create smaller, more focused subsets for screening against a specific target. researchgate.netnih.gov This initial filtering is a critical step to ensure that the screened compounds have desirable properties for potential development. The database has been successfully used to identify potential inhibitors for a wide range of biological targets. ontosight.ainih.gov

High-Throughput Virtual Screening (HTVS) employs rapid computational algorithms to evaluate large compound libraries against a target of interest. sci-hub.senih.gov A typical HTVS protocol is a multi-step process designed to progressively filter and enrich the pool of potential hits.

The process often begins by applying filters based on drug-like properties to the selected database, such as the ZINC database. oncologyradiotherapy.com This is followed by structure-based screening, where molecular docking is used to predict how each compound might bind to the target's active site. oncologyradiotherapy.commdpi.com These docking programs use scoring functions to estimate the binding affinity, and a cutoff value is typically set to select the top-scoring molecules for further analysis. oncologyradiotherapy.com For instance, in a screening campaign for inhibitors of the SARS-CoV-2 main protease, over one million compounds were initially screened. nih.gov Advanced protocols may combine different computational strategies, such as pharmacophore modeling and molecular docking, to increase the efficiency and accuracy of hit identification. nih.govplos.org

StepDescriptionObjectiveExample Tools/Methods
1. Library PreparationSelection and filtering of a large compound database (e.g., ZINC) based on physicochemical properties and drug-likeness.To create a high-quality, focused library for screening.Lipinski's Rule of Five, Veber Rule, molinspiration. oncologyradiotherapy.comnih.gov
2. Target PreparationObtaining and preparing the 3D structure of the biological target (e.g., a protein from the Protein Data Bank).To define the binding site and prepare the receptor for docking.PDB, UCSF Chimera.
3. Molecular DockingComputationally placing each ligand from the library into the target's binding site and scoring the interaction.To predict binding poses and rank compounds based on binding affinity.AutoDock, Glide, Molegro Virtual Docker. nih.govnih.gov
4. Hit Selection & RefinementSelecting the top-ranked compounds based on docking scores and visual inspection of binding modes.To identify a smaller set of promising candidates for further validation.Consensus scoring, visual analysis. nih.gov

Molecular Modeling and Dynamics Simulations for ZINC03129319

Once a set of initial hits, including our hypothetical compound ZINC03129319, is identified through HTVS, more rigorous computational methods are applied to validate and analyze their potential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is used to predict the binding mode and estimate the binding affinity of a small molecule (ligand) within the active site of a target protein. nih.govresearchgate.net The process involves sampling various conformations of the ligand within the binding site and using a scoring function to rank them. nih.gov

The binding affinity is often expressed as a docking score or a calculated binding free energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction. plos.org While docking is excellent for screening large libraries, the scoring functions are approximations, and there can be little correlation between the scores and experimentally measured inhibition constants. nih.gov Therefore, results are often used for ranking and prioritization rather than for absolute prediction of affinity. nih.govnih.gov To improve accuracy, some protocols use a "consensus scoring" approach, where a compound is considered a strong candidate only if it scores well across several different scoring functions. nih.gov

Compound IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
ZINC03129319 (Hypothetical)-10.50.5HIS-41, CYS-145, GLU-166
Hit Compound 2-9.81.2HIS-41, MET-165
Hit Compound 3-9.52.5CYS-145, GLN-189

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational changes and stability of the protein-ligand complex. nih.govnih.gov

For a promising hit like ZINC03129319, an MD simulation would be run on its complex with the target protein. This allows researchers to assess the stability of the predicted docking pose, observe how the ligand and protein adapt to each other, and analyze the persistence of key interactions (like hydrogen bonds) over the simulation period. nih.govacs.org Proteins are dynamic entities, and MD simulations can capture multiple conformations of the binding pocket, which can be crucial for identifying ligands that bind to transiently accessible states. nih.govmdpi.com The analysis of MD trajectories can reveal whether a ligand remains stably bound in the active site or if it is unstable and likely to dissociate. acs.org

Analysis MetricDescriptionIndication for a Stable Complex
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time.A low, stable RMSD value for the ligand suggests it remains in its binding pose.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual amino acid residues during the simulation.Low RMSF in the binding site residues indicates a stable binding environment.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Persistent hydrogen bonds with key residues confirm a stable interaction.
Binding Free Energy CalculationMore accurate estimation of binding affinity using methods like MM/GBSA or MM/PBSA on simulation snapshots. nih.govA consistently low (highly negative) binding free energy.

Advanced Chemoinformatics and Predictive Algorithms

Chemoinformatics combines chemistry, computer science, and information technology to analyze chemical data. longdom.orgneovarsity.org In the context of discovering a compound like ZINC03129319, chemoinformatics provides the methods to transform chemical structures into numerical representations (molecular descriptors) that can be used by machine learning algorithms. mdpi.comnih.gov

These algorithms can be trained on existing datasets of compounds with known activities to build predictive models. mdpi.comsrijitseal.com For example, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the biological activity of new, untested compounds based solely on their chemical structure. longdom.orgmdpi.com These models are powerful tools for prioritizing which compounds to synthesize and test in the lab, further optimizing the drug discovery pipeline. neovarsity.org Machine learning models can also predict important ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the process. longdom.org

Chemoinformatics ApproachDescriptionApplication in Drug Discovery
Molecular DescriptorsNumerical values that characterize the chemical, physical, or structural properties of a molecule. mdpi.comUsed as input for machine learning models.
QSAR ModelingQuantitative Structure-Activity Relationship models correlate molecular descriptors with biological activity. longdom.orgmdpi.comPredicting the activity of novel compounds.
Similarity SearchingIdentifying molecules in a database that are structurally similar to a known active compound.Finding new leads based on existing knowledge.
Machine Learning ClassificationAlgorithms (e.g., Support Vector Machines, Random Forest) trained to classify compounds as active or inactive. nih.govFiltering large libraries and prioritizing hits.

Advanced Research Perspectives on Zinc03129319 and Flavivirus Inhibition

Investigating Resistance Mechanisms to Protease Inhibitors

The emergence of drug-resistant viral variants is a significant concern in antiviral therapy. caymanchem.com For most flavivirus infections, which are acute, the risk of developing resistance may be lower compared to chronic infections like HIV or HCV. caymanchem.com However, understanding potential resistance pathways is crucial for the long-term viability of any new antiviral compound.

For protease inhibitors targeting the active site, the barrier to resistance is generally high because mutations within the catalytic center can lead to a critical loss of the enzyme's essential function. dovepress.com The active site of the NS2B-NS3 protease is highly conserved across different flaviviruses, which is promising for the development of pan-flavivirus inhibitors. dovepress.comcaymanchem.com Nevertheless, resistance can emerge through various mechanisms. Studies on other flavivirus inhibitors have identified specific mutations that confer resistance. For instance, a single amino acid substitution (S603T) in the NS5 RNA-dependent RNA polymerase (RdRp) domain of the Tick-Borne Encephalitis Virus (TBEV) was shown to confer resistance to 2'-C-methylated nucleoside inhibitors. nih.gov Similarly, mutations in the NS4B protein have been linked to resistance against other classes of inhibitors. nih.gov

In the context of ZINC03129319, resistance could theoretically develop through several mechanisms:

Target Modification (Protease): Mutations in the NS2B-NS3 protease could alter the binding site of ZINC03129319, reducing its inhibitory efficacy. While active-site mutations are often detrimental to the virus, allosteric site mutations might provide a more viable escape route. Research has identified promising allosteric binding sites in inactive states of the protease that could be targeted, but could also mutate. plos.org

Target Modification (STING Pathway): Given ZINC03129319's activity as a STING agonist (under the alias DSDP), mutations in the human STING protein could prevent the compound from binding and initiating the downstream interferon response. caymanchem.comcaymanchem.comnih.gov

Viral Evasion of Immune Response: Flaviviruses have evolved mechanisms to antagonize the host's interferon (IFN) response. ifi-medizin.de A resistant virus might develop enhanced capabilities to counteract the IFN-dominant cytokine response induced by ZINC03129319.

Future research should involve in vitro selection experiments to generate ZINC03129319-resistant flavivirus strains. Subsequent genomic sequencing of these resistant variants would be essential to pinpoint the specific mutations responsible for the resistance phenotype.

Table 1: Potential Resistance Mechanisms to ZINC03129319

MechanismDescriptionExample from Flavivirus Research
Target-site Mutation (Protease) Amino acid changes in the NS2B-NS3 protease reduce inhibitor binding.Allosteric site mutations may offer an escape route with less fitness cost. plos.org
Target-site Mutation (Host Factor) Mutations in the host STING protein prevent agonist binding and activation.DSDP (ZINC03129319) is human-specific and does not activate mouse STING, highlighting the specificity of this interaction. caymanchem.comnih.gov
Enhanced Viral Evasion The virus develops more effective ways to counteract the host's interferon response induced by the compound.Flaviviruses utilize proteins like NS1 and capsid proteins to inhibit the IFN response pathway. ifi-medizin.de
Altered Drug Efflux/Metabolism Host cell mechanisms could potentially be altered to reduce the intracellular concentration of the inhibitor (less common for antivirals).Not a primary mechanism described for flavivirus resistance.

Synergistic Antiviral Strategies Incorporating ZINC03129319

Combination therapy, using multiple drugs with different mechanisms of action, is a cornerstone of modern antiviral treatment. numberanalytics.com This approach can enhance efficacy, reduce the likelihood of resistance, and allow for lower doses of individual drugs. numberanalytics.comnih.gov The dual mechanism of ZINC03129319 as both a protease inhibitor and a STING agonist makes it an intriguing candidate for synergistic combinations.

Its ability to induce a potent interferon response suggests a powerful synergy with direct-acting antivirals (DAAs). frontiersin.org Interferon-based therapies have been combined with other drugs, like ribavirin (B1680618), to treat viral infections such as Hepatitis C, demonstrating a synergistic effect. psu.eduhepcassoc.org

Potential synergistic strategies involving ZINC03129319 include:

Combination with other DAAs: Pairing ZINC03129319 with an inhibitor of a different viral enzyme, such as the NS5 RNA-dependent RNA polymerase (e.g., a nucleoside analog) or the NS3 helicase, would target the viral replication cycle at multiple, distinct points. This multi-pronged attack would make it significantly harder for the virus to develop resistance.

Combination with Ribavirin: Ribavirin, a guanosine (B1672433) analog, has broad-spectrum antiviral activity. hepcassoc.org Its combination with interferon has shown strong synergistic inhibitory effects on HCV replication. psu.edu A combination of ZINC03129319 (as an interferon inducer) and ribavirin could prove highly effective against flaviviruses.

Combination with Host-Targeting Agents: Combining ZINC03129319 with drugs that target host factors essential for viral replication, such as lipid metabolism inhibitors (e.g., statins), could create a powerful antiviral strategy. hepcassoc.orgfrontiersin.org For example, atorvastatin (B1662188) and ezetimibe (B1671841) have shown synergistic effects against DENV-2 in vitro. hepcassoc.org

Table 2: Potential Synergistic Combinations with ZINC03129319

Combination PartnerRationaleSupporting Evidence
NS5 Polymerase Inhibitors Targets a different, essential viral enzyme, increasing the barrier to resistance and enhancing viral clearance.Combination therapy is a standard approach in virology to improve outcomes. numberanalytics.com
Ribavirin Broad-spectrum antiviral that acts synergistically with interferons.The combination of interferon-α and ribavirin shows strong synergistic inhibition of HCV replication. psu.edu
Interferons (e.g., IFN-α) Direct administration of interferon could complement the interferon response induced by ZINC03129319.A patent describes synergistic combinations of interferon with other compounds for treating flavivirus infections. nih.gov
Lipid Metabolism Modulators Flaviviruses depend on host lipids for replication; inhibiting this pathway can block the virus.Cholesterol-lowering drugs atorvastatin and ezetimibe show synergistic effects against DENV 2. hepcassoc.org

Development of Novel Assay Systems for Inhibitor Characterization

Thorough characterization of an antiviral compound requires a suite of sophisticated assays that can elucidate its mechanism of action, potency, and effects on cellular processes. While traditional biochemical and cell-based assays are fundamental, novel systems offer deeper insights.

The discovery of ZINC03129319 (as DSDP) as a STING agonist was facilitated by a luciferase reporter assay in a high-throughput screen. nih.govnih.gov This type of assay is highly sensitive and can quantify the activation of specific cellular pathways, such as the IFN-stimulated gene (ISG) expression triggered by STING activation. caymanchem.comnih.govbioagilytix.combiotium.com In this system, the luciferase gene is placed under the control of a promoter that is activated by the pathway of interest; the amount of light produced upon addition of a substrate is directly proportional to the pathway's activation. nih.govbioagilytix.combiotium.com

Other novel assay systems that would be valuable for the advanced characterization of ZINC03129319 include:

Split-Luciferase Complementation (SLC) Assays: These assays are designed to monitor protein-protein interactions or conformational changes in real-time. caymanchem.com For a protease like NS2B-NS3, an SLC assay could be designed to monitor the conformational switch that occurs upon inhibitor binding, providing a powerful tool to screen for and characterize allosteric inhibitors. caymanchem.com

Electric Cell-substrate Impedance Sensing (ECIS): This label-free, real-time method measures changes in electrical impedance as cells grow and interact on microelectrodes. biophysics.comnih.govfortuneonline.org ECIS can be used to dynamically monitor the cytopathic effect (CPE) of a virus on a cell monolayer and the protective effects of an antiviral compound. psu.edu This technique offers kinetic data on antiviral activity and cytotoxicity, which is superior to traditional endpoint assays. psu.edubiophysics.comnih.govfortuneonline.org An ECIS system could precisely measure how ZINC03129319 protects cells from flavivirus-induced damage over time.

Reporter Virus Systems: Using genetically modified viruses that express a reporter protein (like a fluorescent protein or luciferase) allows for rapid and high-throughput quantification of viral replication and its inhibition. deepseadrilling.org These systems are invaluable for screening compound libraries and for detailed mechanism-of-action studies.

Table 3: Advanced Assay Systems for ZINC03129319 Characterization

Assay SystemPrincipleApplication for ZINC03129319
Luciferase Reporter Assay A promoter of interest drives expression of luciferase; light output measures promoter activity. nih.govbioagilytix.combiotium.comQuantify the activation of the STING pathway and subsequent interferon-stimulated gene expression. caymanchem.comnih.gov
Split-Luciferase Complementation Two non-functional luciferase fragments are fused to interacting proteins. Interaction brings the fragments together, restoring luciferase activity. caymanchem.comCharacterize the binding of ZINC03129319 to the NS2B-NS3 protease and its effect on protease conformation or dimerization. caymanchem.com
ECIS (Electric Cell-substrate Impedance Sensing) Measures changes in electrical impedance caused by cell attachment, morphology, and proliferation on an electrode in real-time. biophysics.comnih.govfortuneonline.orgProvide kinetic data on the antiviral potency of ZINC03129319 by monitoring its ability to prevent virus-induced cell death. psu.edu
Reporter Virus Assay A virus is engineered to express a reporter gene (e.g., GFP, luciferase) upon successful replication. deepseadrilling.orgHigh-throughput screening and detailed analysis of the inhibitory effect of ZINC03129319 on viral replication across different flaviviruses.

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of ZINC03129319 in synthetic workflows?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to confirm molecular structure, coupled with chromatographic methods (HPLC, GC) to assess purity. Cross-reference spectral data with literature or databases (e.g., PubChem, Reaxys). For novel derivatives, include elemental analysis to validate stoichiometry. Ensure protocols align with reproducibility standards, as outlined in experimental design guidelines .

Q. What experimental frameworks are recommended for initial bioactivity screening of ZINC03129319?

  • Methodological Answer : Adopt a tiered approach:

  • In vitro assays : Use cell-based models (e.g., cancer cell lines, enzyme inhibition assays) with dose-response curves to establish IC₅₀ values.
  • Controls : Include positive/negative controls and solvent-only groups to mitigate false positives.
  • Replication : Perform triplicate experiments with independent biological replicates. Reference standardized protocols from journals specializing in pharmacological screening .

Q. How should researchers design a literature review strategy to contextualize ZINC03129319 within existing studies?

  • Methodological Answer :

  • Database selection : Prioritize primary literature from PubMed, SciFinder, and Web of Science using Boolean queries (e.g., "ZINC03129319 AND [target protein]" or "synthesis AND derivatives").
  • Critical appraisal : Evaluate study validity using tools like PICO (Population, Intervention, Comparison, Outcome) for clinical relevance or FINER (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical studies .
  • Gap identification : Map contradictions in reported bioactivity or synthesis yields to define research objectives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for ZINC03129319 across different studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., assay conditions, cell line variability).
  • Experimental replication : Reproduce conflicting studies under standardized conditions, controlling for variables like solvent polarity, temperature, and incubation time.
  • Mechanistic validation : Use target engagement assays (e.g., SPR, ITC) to confirm direct binding interactions, ruling off-target effects .

Q. What strategies are effective for integrating ZINC03129319 into multi-omics studies (e.g., proteomics, metabolomics)?

  • Methodological Answer :

  • Systems biology approaches : Pair transcriptomic profiling (RNA-seq) with proteomic analysis (LC-MS/MS) to identify pathways modulated by the compound.
  • Data integration : Use bioinformatics tools (e.g., STRING, KEGG Mapper) to map interactions between ZINC03129319 and dysregulated proteins/metabolites.
  • Validation : Apply CRISPR-Cas9 knockouts or siRNA silencing to confirm candidate targets .

Q. How can computational modeling improve the design of ZINC03129319 analogues with enhanced selectivity?

  • Methodological Answer :

  • Structure-based drug design (SBDD) : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses against target vs. off-target proteins.
  • QSAR modeling : Train machine learning models on existing bioactivity data to predict physicochemical properties (logP, polar surface area) linked to selectivity.
  • Synthetic feasibility : Use retrosynthesis tools (e.g., ChemAxon) to prioritize analogues with accessible synthetic routes .

Methodological Best Practices

  • Data reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) in line with journal guidelines for materials and methods .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal research reporting .
  • Interdisciplinary collaboration : Partner with computational chemists or bioinformaticians to validate hypotheses derived from omics or modeling data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.